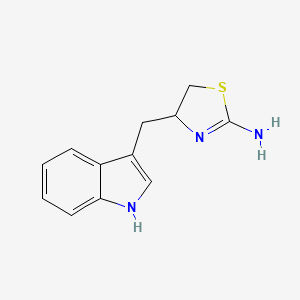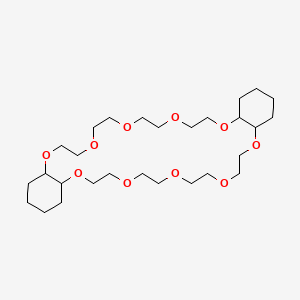
Dicyclohexano-30-crown-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexano-30-crown-10 is a macrocyclic compound belonging to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations due to their unique ring structure containing multiple ether groups. This compound, in particular, is characterized by its large ring size and the presence of cyclohexane groups, which enhance its complexation properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexano-30-crown-10 typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of dicyclohexyl glycol with ethylene glycol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: Dicyclohexano-30-crown-10 undergoes various chemical reactions, including complexation, substitution, and oxidation. Its ability to form stable complexes with metal cations is one of its most notable properties .
Common Reagents and Conditions:
Substitution: The compound can undergo substitution reactions with halides and other nucleophiles under mild conditions.
Major Products: The major products of these reactions are typically the metal-crown ether complexes, which have various applications in chemical analysis and separation processes .
Applications De Recherche Scientifique
Dicyclohexano-30-crown-10 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of dicyclohexano-30-crown-10 involves the formation of stable complexes with metal cations. The ether oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure. This complexation enhances the solubility and stability of the cation in non-polar solvents, facilitating various chemical processes .
Comparaison Avec Des Composés Similaires
Dibenzo-30-crown-10: Similar in structure but contains benzene rings instead of cyclohexane.
Dicyclohexano-24-crown-8: Smaller ring size with similar complexation properties.
18-crown-6: Smaller crown ether with fewer ether groups and different complexation behavior.
Uniqueness: Dicyclohexano-30-crown-10 is unique due to its large ring size and the presence of cyclohexane groups, which provide enhanced stability and complexation properties compared to other crown ethers. Its ability to form stable complexes with a wide range of cations makes it particularly valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
17455-26-4 |
|---|---|
Formule moléculaire |
C28H52O10 |
Poids moléculaire |
548.7 g/mol |
Nom IUPAC |
2,5,8,11,14,21,24,27,30,33-decaoxatricyclo[32.4.0.015,20]octatriacontane |
InChI |
InChI=1S/C28H52O10/c1-2-6-26-25(5-1)35-21-17-31-13-9-29-11-15-33-19-23-37-27-7-3-4-8-28(27)38-24-20-34-16-12-30-10-14-32-18-22-36-26/h25-28H,1-24H2 |
Clé InChI |
IZEJVMKOAQHEAS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)OCCOCCOCCOCCOC3CCCCC3OCCOCCOCCOCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



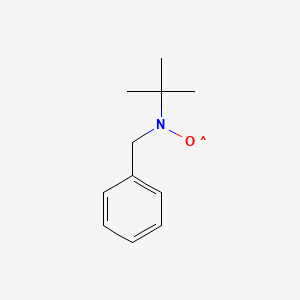
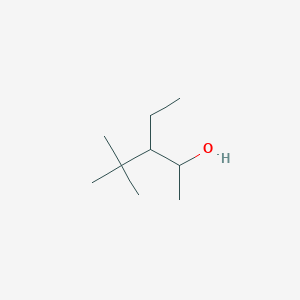
![1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone](/img/structure/B14703291.png)

![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)
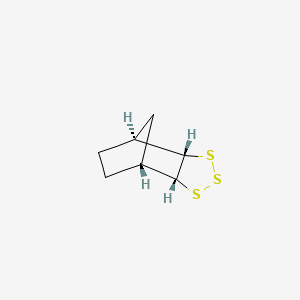
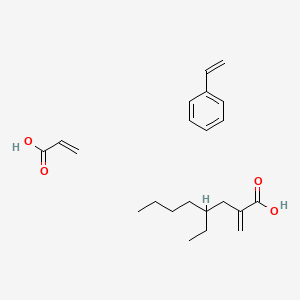
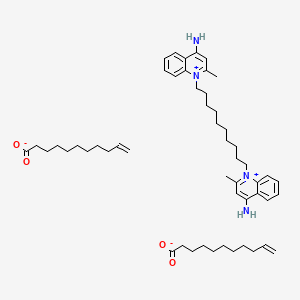
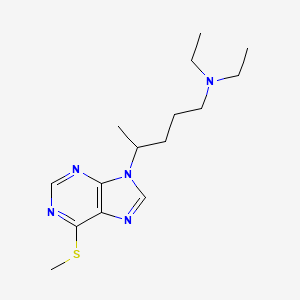
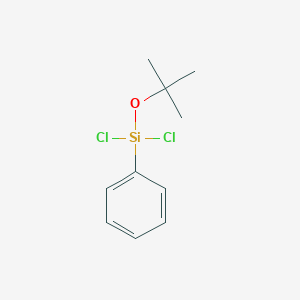
![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)
